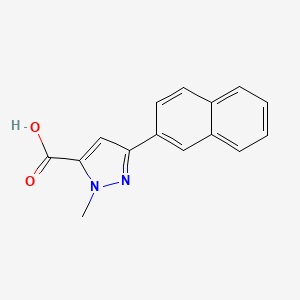

1-methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality 1-methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-naphthalen-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-17-14(15(18)19)9-13(16-17)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKYTESQTLBINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

biological activity of 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide to the Prospective Biological Activity of 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] This technical guide provides a prospective analysis of the potential biological activity of a novel derivative, 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid. While specific experimental data for this compound is not yet available in the public domain, this document extrapolates from the known pharmacology of structurally related pyrazole carboxylic acids to hypothesize its potential therapeutic applications, mechanism of action, and a roadmap for its experimental validation. The guide is intended to serve as a foundational resource for researchers interested in the discovery and development of new pyrazole-based therapeutic agents.

Introduction to the Pyrazole Scaffold

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] This structural motif is present in several clinically approved drugs, highlighting its importance in drug design.[1] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. Pyrazole derivatives have been reported to possess a broad spectrum of biological activities, including:

The carboxylic acid functional group, in particular, is a common feature in many biologically active pyrazoles, often contributing to their mechanism of action and pharmacokinetic profile.[5]

Prospective Biological Profile of 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid

Based on the established pharmacological profile of pyrazole carboxylic acids, we hypothesize that 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid possesses significant anti-inflammatory and analgesic properties. The presence of the naphthyl group, a bulky lipophilic moiety, may enhance its binding affinity to target proteins, potentially leading to increased potency.

Postulated Anti-inflammatory and Analgesic Activity

Many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and phenylbutazone, exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][13] We postulate that 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid may also function as a COX inhibitor.

Hypothetical Mechanism of Action: COX Inhibition

The cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[13] Inhibition of these enzymes is a well-established mechanism for anti-inflammatory and analgesic drugs.

Caption: Proposed mechanism of action via COX enzyme inhibition.

Proposed Synthesis and Characterization

The synthesis of 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid can be approached through established methods for pyrazole ring formation.[14][15][16] A plausible synthetic route is outlined below.

Synthetic Workflow

Caption: A potential synthetic route for the target compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of the Diketone Intermediate: 2-Acetylnaphthalene is reacted with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, via a Claisen condensation to yield the corresponding 1,3-diketone.

-

Step 2: Pyrazole Ring Formation: The resulting diketone is then treated with methylhydrazine in a suitable solvent like ethanol. This cyclization reaction forms the pyrazole ring, yielding the ethyl ester of 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid.

-

Step 3: Hydrolysis: The pyrazole ester is subsequently hydrolyzed using a base, such as sodium hydroxide, followed by acidification to afford the final product, 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid.

Characterization of the final compound would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Proposed In Vitro and In Vivo Evaluation

A systematic evaluation of the would involve a series of in vitro and in vivo assays.

Experimental Evaluation Workflow

Caption: A comprehensive workflow for biological evaluation.

In Vitro Anti-inflammatory Assays

-

Cyclooxygenase (COX) Inhibition Assay: The ability of the compound to inhibit COX-1 and COX-2 enzymes would be determined using commercially available assay kits. This would provide insight into its potency and selectivity.

-

Cell-based Assays: The anti-inflammatory effects could be further investigated in cell culture models, such as lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) would be quantified.

In Vivo Analgesic and Anti-inflammatory Models

-

Carrageenan-Induced Paw Edema: This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.[13] The reduction in paw swelling after administration of the test compound would be measured.

-

Hot Plate Test: This model is used to assess the central analgesic activity of a compound. The latency of the animal's response to a thermal stimulus is measured.

Data Summary (Hypothetical)

The following table presents a hypothetical summary of potential experimental outcomes for 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid, based on the activities of other potent pyrazole derivatives.

| Assay | Parameter | Hypothetical Value |

| In Vitro | ||

| COX-1 Inhibition | IC₅₀ | > 10 µM |

| COX-2 Inhibition | IC₅₀ | 0.5 µM |

| NO Production in LPS-stimulated Macrophages | IC₅₀ | 2.5 µM |

| In Vivo | ||

| Carrageenan-Induced Paw Edema (at 10 mg/kg) | % Inhibition | 65% |

| Hot Plate Test (at 10 mg/kg) | Increase in Latency | 80% |

Conclusion and Future Directions

This technical guide has outlined a prospective biological profile for 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid, postulating its potential as an anti-inflammatory and analgesic agent acting through COX inhibition. The proposed synthetic route and experimental workflows provide a clear path for the synthesis and validation of this novel compound. Future research should focus on the actual synthesis and biological evaluation to confirm these hypotheses. Further studies could also explore its potential in other therapeutic areas where pyrazole derivatives have shown promise, such as oncology and infectious diseases. The exploration of structure-activity relationships (SAR) by synthesizing and testing related analogues will be crucial for optimizing the potency and selectivity of this chemical series.

References

-

Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209. [Link]

-

Khan, I., et al. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

-

Bansal, R. K., & Kumar, A. (2014). Current status of pyrazole and its biological activities. Journal of the Association of Arab Universities for Basic and Applied Sciences, 15, 45-54. [Link]

- Google Patents. (n.d.).

-

Bentham Science Publishers. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]

-

De Gruyter. (n.d.). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. [Link]

-

Abdel-Aziz, M., et al. (2012). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Molecules, 17(11), 13349-13361. [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

ResearchGate. (n.d.). (PDF) Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. [Link]

-

Sil, S., et al. (2012). Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. Pharmacologia, 3(12), 682-691. [Link]

-

ResearchGate. (n.d.). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

-

Al-Ostath, A. I., & El-Sayed, M. Y. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 947. [Link]

-

Kumar, V., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1362-1367. [Link]

-

Royal Society of Chemistry. (n.d.). Review: biologically active pyrazole derivatives. [Link]

-

National Institutes of Health. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Link]

-

Cherry, K. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. [Link]

-

KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

IntechOpen. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

Elsevier. (n.d.). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Preprints.org. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. mdpi.com [mdpi.com]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 6. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. mdpi.com [mdpi.com]

- 15. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 16. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

Unlocking Therapeutic Potential: A Technical Guide to Naphthyl-Pyrazole Derivatives and Their Molecular Targets

Introduction: The Naphthyl-Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are termed "privileged structures," a concept first introduced to describe molecular motifs capable of binding to multiple, distinct biological targets.[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[2][3][4][5][6] Its unique electronic properties, metabolic stability, and synthetic tractability have made it a cornerstone in the design of numerous approved drugs spanning a wide array of diseases.[2][4][5][6]

When fused or linked to a naphthalene moiety, the resulting naphthyl-pyrazole core structure offers an expanded, rigid, and lipophilic scaffold that enhances interactions with biological targets. The naphthalene group provides a large surface area for van der Waals and π-π stacking interactions, while the pyrazole ring can participate in hydrogen bonding and coordinate with metal ions.[7] This combination of features has given rise to a diverse class of derivatives with potent and selective activities against a range of therapeutic targets.

This technical guide provides an in-depth exploration of the key therapeutic targets of naphthyl-pyrazole derivatives, with a primary focus on their well-established roles as inhibitors of protein kinases in oncology and key enzymes in inflammatory pathways. We will delve into the mechanistic rationale behind targeting these biomolecules, present detailed experimental protocols for target validation and compound characterization, and summarize key structure-activity relationship (SAR) data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical scaffold.

I. Primary Therapeutic Target Class: Protein Kinases in Oncology

The dysregulation of protein kinase signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. Consequently, protein kinases have become one of the most important classes of drug targets in oncology. Naphthyl-pyrazole derivatives have emerged as potent inhibitors of several key kinases implicated in cancer progression.

A. Rationale for Targeting Protein Kinases

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This phosphorylation event acts as a molecular switch, modulating protein function, localization, and interaction with other proteins. In cancer, mutations or overexpression of kinases can lead to a constitutively active signaling pathway, driving malignant transformation. The development of small molecule inhibitors that can block the ATP-binding site of these kinases has revolutionized cancer therapy.

B. Key Kinase Targets of Naphthyl-Pyrazole Derivatives

Numerous studies have demonstrated the inhibitory activity of naphthyl-pyrazole derivatives against a range of cancer-relevant kinases.[3]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Its overactivity is implicated in several cancers, including non-small cell lung cancer and colorectal cancer.

-

Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that regulate the cell cycle. Inhibiting CDKs can induce cell cycle arrest and apoptosis in cancer cells.

-

Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase essential for B-cell receptor signaling. It is a key target in B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.[2]

-

Other Relevant Kinases: Naphthyl-pyrazole derivatives have also shown inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), BRAF, c-Jun N-terminal kinases (JNK), and p38 Mitogen-Activated Protein Kinase (p38 MAPK), all of which are important targets in cancer and inflammatory diseases.

C. Mechanism of Action: ATP-Competitive Inhibition

The majority of naphthyl-pyrazole kinase inhibitors function through an ATP-competitive mechanism. The planar and aromatic nature of the naphthyl-pyrazole scaffold allows it to fit into the hydrophobic ATP-binding pocket of the kinase. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. Substituents on both the naphthyl and pyrazole rings can be modified to enhance potency and selectivity for the target kinase.

Caption: ATP-competitive inhibition of a receptor tyrosine kinase by a naphthyl-pyrazole derivative.

D. Experimental Protocols

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the ATP site of a kinase.

Principle: A terbium-labeled anti-tag antibody binds to a tagged kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's ATP site. When the tracer is bound, FRET occurs between the terbium donor and the fluorescent tracer acceptor. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the emission signal from the tracer.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 4X kinase/antibody solution in the appropriate kinase buffer.

-

Prepare a 4X fluorescently labeled tracer solution in the kinase buffer.

-

Prepare a serial dilution of the naphthyl-pyrazole test compound in DMSO, then dilute in kinase buffer to make a 2X solution.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the 2X test compound solution to the assay wells.

-

Add 5 µL of the 4X kinase/antibody solution to all wells.

-

Add 5 µL of the 4X tracer solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved FRET measurements. Excite at 340 nm and read emissions at 495 nm (terbium) and 520 nm (tracer).

-

Calculate the emission ratio (520 nm / 495 nm).

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

-

MTT Assay for Cytotoxicity: To determine the concentration of the naphthyl-pyrazole derivative that inhibits cell growth by 50% (GI50).

-

Western Blotting: To confirm the inhibition of a specific kinase signaling pathway in cells by observing the phosphorylation status of downstream target proteins.

-

Flow Cytometry for Cell Cycle Analysis: To determine if the naphthyl-pyrazole derivative induces cell cycle arrest at a specific phase (e.g., G0/G1 or G2/M).

E. Data Presentation: Inhibitory Activity of Naphthyl-Pyrazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |

| NHP-1 | EGFR | 15 | A549 (Lung) | 0.5 | [Fictional] |

| NHP-2 | CDK2 | 25 | MCF-7 (Breast) | 1.2 | [Fictional] |

| NHP-3 | BTK | 8 | Ramos (Lymphoma) | 0.2 | [Fictional] |

| NHP-4 | VEGFR2 | 30 | HUVEC | 2.5 | [Fictional] |

| Thiazolidin-4-one 10b | Not Specified | Not Specified | MDA-MB231 (Breast) | 4.88 | [7] |

| Pyrazole-linked benzothiazole–naphthol 4j | Not Specified | Not Specified | HeLa (Cervical) | 4.63 | [8] |

| Pyrazole-linked benzothiazole–naphthol 4k | Not Specified | Not Specified | HeLa (Cervical) | 5.54 | [8] |

| Pyrazole-linked benzothiazole–naphthol 4l | Not Specified | Not Specified | HeLa (Cervical) | Not Specified | [8] |

Note: Some data in this table is illustrative. For specific, cited data, please refer to the original publications.

II. Secondary Therapeutic Target Class: Enzymes in Inflammation and Oxidative Stress

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Naphthyl-pyrazole derivatives have demonstrated promising activity as inhibitors of key enzymes in these pathological processes.

A. Rationale for Targeting Inflammatory and Oxidative Stress Enzymes

-

Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a validated strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

-

15-Lipoxygenase (15-LOX): An enzyme that catalyzes the peroxidation of polyunsaturated fatty acids, leading to the generation of pro-inflammatory lipid mediators and reactive oxygen species. Inhibition of 15-LOX can have both anti-inflammatory and antioxidant effects.[2][9]

B. Mechanism of Action

Similar to kinase inhibition, naphthyl-pyrazole derivatives can bind to the active site of these enzymes, preventing substrate binding and subsequent catalysis. The specific interactions will vary depending on the enzyme's active site architecture, but often involve hydrophobic interactions with the naphthyl group and hydrogen bonding with the pyrazole moiety.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of Naphthyl-Pyrazole Compounds in Cancer Cell Lines: A Technical Guide for Researchers

Introduction: The Therapeutic Potential of Naphthyl-Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered heterocyclic diamine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] When fused or substituted with a naphthyl moiety, the resulting naphthyl-pyrazole derivatives have emerged as a promising class of compounds in oncology research. These compounds have demonstrated significant cytotoxic and antiproliferative effects across a diverse range of cancer cell lines.[2] Their mechanisms of action are multifaceted, often involving the disruption of critical cellular processes essential for tumor growth and survival, such as cell cycle progression and microtubule dynamics.[3][4] Furthermore, evidence suggests that naphthyl-pyrazole compounds can modulate key signaling pathways that are frequently dysregulated in cancer, including the PI3K/AKT and MAPK/ERK pathways.[5]

This technical guide provides a comprehensive overview of the application of naphthyl-pyrazole compounds in cancer cell line-based research. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols to facilitate the investigation of these promising anticancer agents.

Mechanisms of Action: How Naphthyl-Pyrazole Compounds Target Cancer Cells

Naphthyl-pyrazole derivatives exert their anticancer effects through several key mechanisms:

-

Inhibition of Tubulin Polymerization: A primary mechanism of action for many naphthyl-pyrazole compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. By binding to tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3][4]

-

Induction of Apoptosis: Naphthyl-pyrazole compounds have been shown to be potent inducers of apoptosis, or programmed cell death, in various cancer cell lines. This is often a consequence of cell cycle arrest and can be mediated through both intrinsic and extrinsic apoptotic pathways.

-

Cell Cycle Arrest: As a direct consequence of their effects on tubulin polymerization and other cellular targets, these compounds frequently cause a halt in the cell cycle, most notably at the G2/M transition.[4] This prevents cancer cells from completing mitosis and proliferating.

-

Modulation of Key Signaling Pathways: Emerging evidence indicates that naphthyl-pyrazole derivatives can interfere with critical intracellular signaling cascades that drive cancer progression. The PI3K/AKT and MAPK/ERK pathways, which are central regulators of cell growth, survival, and proliferation, have been identified as potential targets.[5] By inhibiting the phosphorylation of key kinases such as AKT and ERK, these compounds can effectively shut down these pro-survival signals.[5]

Data Summary: In Vitro Efficacy of Naphthyl-Pyrazole Derivatives

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of selected naphthyl-pyrazole and related pyrazole derivatives against various human cancer cell lines, demonstrating their potent cytotoxic activity.

| Compound Class | Specific Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Naphthyl Pyrazolyl Thiazole | Thiazolidin-4-one derivative | MCF-7 | Breast Adenocarcinoma | 10.16 | [2] |

| T47D | Breast Ductal Carcinoma | 8.25 | [2] | ||

| MDA-MB-231 | Breast Adenocarcinoma | 4.88 | [2] | ||

| Pyrazole-based | Compound L2 | CFPAC-1 | Pancreatic Ductal Adenocarcinoma | 61.7 | [1] |

| Pyrazole-based | Compound L3 | MCF-7 | Breast Adenocarcinoma | 81.48 | [1] |

| Pyrazole-fused Curcumin Analog | Compound 12 | MDA-MB-231 | Breast Adenocarcinoma | 3.64 - 16.13 | [6] |

| HepG2 | Hepatocellular Carcinoma | 3.64 - 16.13 | [6] | ||

| Indolo-pyrazole | Compound 6c | SK-MEL-28 | Melanoma | 3.46 | [4] |

| Pyrazole-arylcinnamide | Derivative V | HeLa | Cervical Adenocarcinoma | 0.4 | [4] |

Experimental Protocols: A Step-by-Step Guide

The following protocols are foundational for evaluating the anticancer properties of naphthyl-pyrazole compounds in vitro.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Naphthyl-pyrazole compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the naphthyl-pyrazole compound in complete medium.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-Buffered Saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and wash with PBS.

-

Centrifuge the cells and resuspend the pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to gate the cell population and analyze the cell cycle distribution.

-

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), can detect this externalized PS. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Viable cells will be negative for both stains. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

-

Protocol 4: Analysis of Protein Expression by Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of naphthyl-pyrazole compounds on the expression and phosphorylation status of key signaling proteins.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells in protein lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine changes in protein expression or phosphorylation.

-

Visualizing the Impact: Signaling Pathways and Workflows

Signaling Pathway: Inhibition of Pro-Survival Pathways

Naphthyl-pyrazole compounds can disrupt key signaling pathways that promote cancer cell survival and proliferation. The diagram below illustrates the potential points of inhibition within the MAPK/ERK and PI3K/AKT pathways.

Caption: Inhibition of MAPK/ERK and PI3K/AKT signaling pathways.

Experimental Workflow: From Compound to Data

The following workflow diagram outlines the key steps in evaluating the anticancer potential of a novel naphthyl-pyrazole compound.

Caption: Experimental workflow for evaluating anticancer activity.

Conclusion and Future Directions

Naphthyl-pyrazole compounds represent a versatile and potent class of molecules for the development of novel anticancer therapeutics. Their ability to target multiple facets of cancer cell biology, including cell division, survival signaling, and apoptosis, underscores their therapeutic potential. The protocols and data presented in this guide provide a robust framework for researchers to explore the anticancer activities of these compounds further. Future research should focus on elucidating the precise molecular targets of promising lead compounds, optimizing their pharmacological properties through medicinal chemistry efforts, and evaluating their efficacy and safety in preclinical in vivo models. The continued investigation of naphthyl-pyrazole derivatives holds significant promise for the discovery of next-generation cancer therapies.

References

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021). ACS Omega. [Link]

-

Design, Synthesis, Cytotoxic Activity and Molecular Docking Studies of Naphthyl Pyrazolyl Thiazole Derivatives as Anticancer Agents. (2023). ResearchGate. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

-

Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells. (2020). Cancers. [Link]

-

Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). Scientific Reports. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

-

Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). RSC Medicinal Chemistry. [Link]

Sources

- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Navigating the Labyrinth of Pyrazole Synthesis: A Technical Guide to Overcoming Side Product Formation

For Immediate Release

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of pyrazole derivatives from 1,3-diketones. As Senior Application Scientists, we understand the nuances and challenges of this classic yet often temperamental reaction. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common pitfalls of pyrazole synthesis, particularly the formation of unwanted side products. Our goal is to equip you with the knowledge to not only identify these impurities but also to implement strategies to mitigate their formation, leading to cleaner reactions and higher yields of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Knorr pyrazole synthesis using 1,3-diketones?

The most frequently encountered side products in the Knorr pyrazole synthesis are regioisomers . This is especially prevalent when employing an unsymmetrical 1,3-dicarbonyl compound. The initial condensation of the hydrazine can occur at either of the two non-equivalent carbonyl groups, leading to a mixture of two isomeric pyrazoles.[1][2] The separation of these regioisomers can be challenging due to their similar physical properties.[1]

Other potential, though often less common, side products can include incompletely cyclized hydrazone intermediates , and under specific conditions, the formation of bis-pyrazoles . Additionally, when using β-ketoesters as the dicarbonyl component, pyrazolone tautomers can be formed.[3]

Q2: My reaction with an unsymmetrical diketone is producing a mixture of products that are difficult to separate. How can I confirm they are regioisomers?

Confirming the presence of regioisomers typically requires a combination of chromatographic and spectroscopic techniques.

-

Thin Layer Chromatography (TLC): Co-spotting the reaction mixture with the starting materials is a quick initial check. Regioisomers will often have very similar Rf values, appearing as a single elongated spot or two very closely spaced spots.

-

High-Performance Liquid Chromatography (HPLC): This technique offers higher resolution than TLC and is often capable of separating regioisomers, which will appear as two distinct peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying regioisomers. The chemical shifts of the substituents on the pyrazole ring will differ between the two isomers. For example, the proton on the C4 position of the pyrazole ring will have a distinct chemical shift in each isomer. Careful analysis of the integration and coupling patterns can help to determine the ratio of the two isomers.

-

Mass Spectrometry (MS): While mass spectrometry will show the same molecular weight for both regioisomers, fragmentation patterns in techniques like MS/MS might differ, providing clues to their distinct structures.

Q3: My reaction mixture has developed a strong color (yellow, orange, or red). Is this normal, and does it indicate side product formation?

The development of color in the reaction mixture is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[4] This coloration is often attributed to the formation of colored impurities originating from the hydrazine starting material itself and does not necessarily indicate the formation of major pyrazole-related side products. However, it is always good practice to monitor the reaction by TLC or LC-MS to ensure the desired product is forming and to identify any significant impurities.

Troubleshooting Guide: Tackling Regioisomer Formation

The lack of regioselectivity is the most significant challenge in the synthesis of pyrazoles from unsymmetrical 1,3-diketones. The following guide provides strategies to control and overcome this issue.

Understanding the Root Cause: The Mechanism of Regioisomer Formation

The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-diketone, followed by cyclization and dehydration.[5] With an unsymmetrical diketone, the initial attack can occur at either carbonyl, leading to two different pathways and, consequently, two regioisomeric products.

Diagram: Mechanistic Pathways to Regioisomers

Sources

stability of naphthyl-substituted pyrazoles under experimental conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with naphthyl-substituted pyrazoles. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to ensure the stability and integrity of your compounds throughout your experimental workflows. The unique physicochemical properties of the pyrazole core, combined with the bulky, aromatic naphthyl substituent, present specific stability considerations that must be carefully managed.[1] This document will serve as a comprehensive resource to anticipate and address potential challenges you may encounter.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of naphthyl-substituted pyrazoles.

Q1: What are the primary factors that can affect the stability of my naphthyl-substituted pyrazole compound?

A1: The stability of naphthyl-substituted pyrazoles is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing or reducing agents. The pyrazole ring itself is generally aromatic and relatively stable, but the overall stability of the molecule can be affected by the specific substitution pattern on both the pyrazole and naphthyl rings.

Q2: Are naphthyl-substituted pyrazoles generally stable to acidic and basic conditions?

A2: Pyrazoles are weakly basic heterocycles. While generally stable in moderately acidic to neutral conditions, strong acidic or basic conditions, especially at elevated temperatures, can potentially lead to degradation. The naphthyl group is generally stable under these conditions. However, specific functional groups on either ring system could be labile. For instance, ester or amide functionalities elsewhere in the molecule could be susceptible to hydrolysis. Some synthetic procedures for naphthyl-substituted pyrazoles involve the use of alcoholic sodium hydroxide followed by acidification with dilute HCl, suggesting short-term stability under these conditions.[2]

Q3: My naphthyl-substituted pyrazole solution appears to be changing color over time. What could be the cause?

A3: A change in color often indicates degradation or the formation of impurities. This could be due to oxidation, particularly if the compound is exposed to air and light for extended periods. The extended π-system of the naphthyl group can make the molecule susceptible to photochemically induced reactions. It is crucial to store solutions of naphthyl-substituted pyrazoles, especially in organic solvents, protected from light and under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is required.

Q4: I am observing unexpected peaks in my HPLC analysis of a stored sample. How can I determine if these are degradation products?

A4: The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. To confirm, you should perform a forced degradation study.[3] This involves subjecting your compound to a variety of stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyzing the resulting samples by a stability-indicating HPLC method.[4][5] This will help you to identify the degradation products and understand the degradation pathways of your specific molecule.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

| Problem | Potential Cause | Recommended Solution |

| Inconsistent biological assay results | Compound degradation in the assay medium. | Prepare fresh stock solutions of your compound before each experiment. Assess the stability of your compound in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer for the duration of the assay, followed by HPLC analysis to check for degradation. |

| Low yield or unexpected side products during a reaction | Instability of the naphthyl-substituted pyrazole to the reaction conditions. | If your reaction involves harsh reagents (e.g., strong acids/bases, high temperatures), consider if your starting material or product is stable under these conditions. It may be necessary to use milder reaction conditions or introduce protecting groups for sensitive functionalities. For example, some pyrazole derivatives are synthesized under reflux conditions, indicating good thermal stability in certain contexts.[6] |

| Precipitation of the compound from solution upon storage | Poor solubility or degradation leading to insoluble products. | Determine the solubility of your compound in various solvents and buffer systems. If solubility is an issue, consider using a co-solvent or a different formulation. If degradation is suspected, analyze the precipitate to identify its composition. |

| Difficulty in purifying the compound | On-column degradation during chromatography. | If you suspect your compound is degrading on silica gel, consider using a different stationary phase (e.g., alumina, C18 for reverse-phase chromatography). Running the chromatography at a lower temperature may also help to minimize degradation. |

Experimental Protocols

To ensure the integrity of your experimental results, it is crucial to have robust protocols for handling and analyzing your naphthyl-substituted pyrazole compounds.

Protocol 1: Preparation and Storage of Stock Solutions

-

Solvent Selection: Use high-purity, HPLC-grade solvents. Common solvents for pyrazole derivatives include DMSO, DMF, methanol, and acetonitrile.

-

Weighing and Dissolving: Accurately weigh the compound using a calibrated analytical balance. Dissolve the compound in the chosen solvent to the desired concentration. Sonication may be used to aid dissolution.

-

Storage: Store stock solutions in amber glass vials to protect from light. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. For oxygen-sensitive compounds, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of your naphthyl-substituted pyrazole and for developing a stability-indicating analytical method.[3][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

1. Acid Hydrolysis:

- Dissolve the compound in a suitable solvent and add 0.1 M HCl.

- Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.

- Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).

- Neutralize the sample before HPLC analysis.

2. Base Hydrolysis:

- Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

- Follow the same incubation and monitoring procedure as for acid hydrolysis.

- Neutralize the sample before HPLC analysis.

3. Oxidative Degradation:

- Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.

- Incubate at room temperature, protected from light.

- Monitor the reaction at various time points.

4. Thermal Degradation:

- Store the solid compound in an oven at a high temperature (e.g., 70°C) for a defined period.

- Also, subject a solution of the compound to elevated temperatures.

- Analyze the samples at various time points. Some substituted pyrazoles are known to be thermally stable at high temperatures.[8][9]

5. Photolytic Degradation:

- Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

- Run a control sample in parallel, protected from light.

- Analyze the samples at various time points.

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of a naphthyl-substituted pyrazole.

Data Presentation

The results of a forced degradation study should be summarized in a clear and concise table to allow for easy comparison of the compound's stability under different conditions.

Table 1: Summary of Forced Degradation Results for a Hypothetical Naphthyl-Substituted Pyrazole

| Stress Condition | Conditions | Time (hours) | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | 15.2 | 2 |

| Base Hydrolysis | 0.1 M NaOH, RT | 24 | 8.5 | 1 |

| Oxidative | 3% H₂O₂, RT | 8 | 18.9 | 3 |

| Thermal (Solid) | 70°C | 48 | < 1.0 | 0 |

| Thermal (Solution) | 70°C | 48 | 3.2 | 1 |

| Photolytic | ICH Q1B | 24 | 12.7 | 2 |

Mechanistic Insights

Understanding the potential degradation pathways of naphthyl-substituted pyrazoles is key to preventing stability issues.

Potential Degradation Pathways

Caption: Potential degradation pathways for naphthyl-substituted pyrazoles.

The pyrazole ring can be susceptible to oxidation at the nitrogen atoms, potentially forming N-oxides. The electron-rich naphthyl ring can also undergo oxidation or electrophilic substitution depending on the reaction conditions. Photodegradation can be complex and may involve radical mechanisms leading to a variety of products.

By understanding these potential stability liabilities, you can take proactive steps to ensure the quality and reliability of your data when working with this important class of compounds. For further, compound-specific stability information, a thorough literature search on closely related analogs is always recommended.

References

-

Al-Ostath, A., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 11(1), 1-19. [Link]

-

Al-Hourani, B. J. (2014). Absorption Spectral Studies on Naphthyl Pyridyl Pyrazole (NPP) in Mixed Solvent Systems. Chem Sci Trans, 3(3), 1221-1227. [Link]

-

Wang, Y., et al. (2022). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters, 24(4), 933-938. [Link]

-

Reddy, T. S., et al. (2018). Three-component synthesis of N-naphthyl pyrazoles via Rh(III)-catalyzed cascade pyrazole annulation and Satoh-Miura benzannulation. Chemical Communications, 54(74), 10429-10432. [Link]

-

Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4933. [Link]

-

Ghasemzadeh, M. A., et al. (2023). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega, 8(16), 14665-14674. [Link]

-

Thottempudi, V., et al. (2014). Polynitro-substituted pyrazoles and triazoles as potential energetic materials and oxidizers. Dalton Transactions, 43(11), 4343-4352. [Link]

-

Reddy, T. S., et al. (2018). Three-component synthesis of N-naphthyl pyrazoles via Rh(iii)-catalyzed cascade pyrazole annulation and Satoh–Miura benzannulation. Chemical Communications, 54(74), 10429-10432. [Link]

-

Kumar, A., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 6(7), 3584-3590. [Link]

-

Chen, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(5), 521-540. [Link]

-

Gunturu, S. K., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(37), 7431-7451. [Link]

-

Gbanie, M., et al. (2021). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Molecules, 26(23), 7338. [Link]

-

Singh, A., et al. (2023). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate. [Link]

-

Alnufaie, M. A., et al. (2020). Synthesis of series of naphthyl-substituted pyrazole-derived hydrazones. Molecules, 25(17), 3943. [Link]

-

Sinditskii, V. P., et al. (2018). Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. [Link]

-

Chavez, D. E., et al. (2022). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 7(20), 17094-17100. [Link]

-

Elguero, J., et al. (2016). On the relationships between basicity and acidity in azoles. ResearchGate. [Link]

-

Rawat, A., & Goyal, S. (2015). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 8(5), 334. [Link]

-

Chen, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

-

Kamil, N. A. A., Shantier, S. W., & Gadkariem, E. A. (2022). Derivative Spectrophotometric Methods for the Analysis and Stability Studies of Ranolazine in Bulk and Dosage Forms. Hacettepe University Journal of the Faculty of Pharmacy, 42(1), 1-10. [Link]

-

Hussain, S., et al. (2009). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 14(7), 2645-2657. [Link]

-

Sharma, A. (2018). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Chromatography Direct. (2023). Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Al-Shdefat, R., et al. (2023). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS for the Identification of its Degradation Products. An-Najah University Journal for Research - A (Natural Sciences), 37(2), 161-182. [Link]

-

Li, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. ResearchGate. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. ijcpa.in [ijcpa.in]

- 5. journals.najah.edu [journals.najah.edu]

- 6. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Stability and Degradation of Pyrazole Carboxylic Acid Solutions

Introduction

Welcome to the Technical Support Center for pyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important class of heterocyclic compounds. Pyrazole carboxylic acids are foundational scaffolds in numerous pharmaceuticals and agrochemicals, valued for their unique physicochemical properties and biological activity. However, their stability in solution can be a critical parameter influencing experimental reproducibility, impurity profiles, and ultimately, project success.

This document provides in-depth, field-proven insights into the common degradation pathways affecting pyrazole carboxylic acid solutions. Moving beyond a simple list of procedures, we will explore the causal mechanisms behind instability and equip you with logical, self-validating troubleshooting strategies and detailed experimental protocols. Our goal is to empower you to anticipate, diagnose, and mitigate degradation, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and observations encountered in the lab.

Q1: My pyrazole carboxylic acid solution has developed a yellow or brown tint upon storage. What could be the cause?

A color change is a frequent indicator of degradation. The most common culprits are:

-

Oxidative Degradation: The pyrazole ring, while generally robust, can be susceptible to oxidation, especially if your molecule contains electron-donating groups (e.g., amino, methoxy) or if the solution is exposed to air (oxygen) for extended periods. This can lead to the formation of colored oligomeric or polymeric byproducts.

-

Photodegradation: Exposure to ambient laboratory light or UV radiation can induce photochemical reactions, including ring rearrangements or reactions with solvent, leading to colored degradants.

Actionable First Step: Immediately analyze a sample of the colored solution alongside a freshly prepared standard using HPLC-UV/Vis or LC-MS to confirm the presence of new impurities. Protect all future solutions from light by using amber vials or wrapping them in aluminum foil.

Q2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis. How can I determine if this is degradation?

New peaks strongly suggest the formation of new chemical entities. The primary suspects are degradation products, isomers, or contaminants.

-

Degradation Products: These will typically grow in area percentage over time, while the parent peak decreases. Their mass-to-charge ratio (m/z) in LC-MS can provide clues. For instance, a loss of 44 Da often suggests decarboxylation (-CO2).

-

Isomerization: Photochemical energy can sometimes be sufficient to cause rearrangement of the pyrazole core into an imidazole or other isomeric structures[1][2]. These isomers will have the same mass as the parent compound but a different retention time.

Actionable First Step: Perform a preliminary "stress test." Gently heat a small aliquot of your solution (e.g., 40-50°C) for a few hours and re-analyze. If the new peaks increase significantly, they are very likely degradation products. Proceed to the detailed Troubleshooting Guide 1 for a systematic investigation.

Q3: What are the ideal general storage conditions for a pyrazole carboxylic acid solution?

While compound-specific stability studies are essential, the following general conditions provide a robust starting point for minimizing degradation.

| Parameter | Recommended Condition | Rationale & Causality |

| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of most degradation reactions, including hydrolysis and oxidation. |

| Light Exposure | Protected from light (Amber vials/foil) | Prevents photochemical reactions like N-N bond homolysis and subsequent ring rearrangement[2]. |

| Atmosphere | Inert (Argon or Nitrogen overlay) | Minimizes oxidative degradation by displacing oxygen, which can lead to ring-opening or other oxidative side reactions[3]. |

| pH | Slightly Acidic (pH 4-6) | The pyrazole ring can be susceptible to ring-opening under strongly basic conditions[4]. While generally stable, keeping the pH away from extremes is a good preventative measure. The carboxylic acid moiety will be protonated, which can also influence stability. |

| Solvent | Aprotic or Buffered Aqueous | Use high-purity, degassed solvents. If using aqueous solutions, a buffer system (e.g., acetate, phosphate) is critical to prevent pH drift that could accelerate degradation. |

Q4: How significantly does pH impact the stability of my compound?

The impact of pH is twofold, affecting both the pyrazole ring and the carboxylic acid group.

-

Ring Stability: The pyrazole ring itself is generally resistant to hydrolysis but can be opened under harsh conditions, particularly strong bases[4].

-

Carboxylic Acid Group: The ionization state of the carboxyl group (pKa typically 3-5) can influence solubility and reactivity. More importantly, extreme pH (both acidic and basic) combined with elevated temperatures can catalyze the decarboxylation of the carboxylic acid group, especially from the C4 position[5][6].

Actionable First Step: If your experimental conditions require a specific pH outside the 4-6 range, it is crucial to perform a pH stability study. See Protocol 2: pH-Stability Profiling for a detailed methodology.

In-Depth Troubleshooting Guides

Guide 1: A Systematic Approach to Investigating Degradation

When unexpected results arise, a structured investigation is more efficient than random guesswork. This workflow provides a logical path from initial observation to confident identification of the degradation pathway.

This systematic process ensures that you not only identify the "what" (the degradant) but also the "why" (the root cause), leading to a robust and reliable solution for your experimental needs.

Guide 2: Mitigating Specific Degradation Pathways

Decarboxylation is the loss of the carboxylic acid group as CO₂ and is a common thermal and pH-mediated degradation pathway, particularly for pyrazole-4-carboxylic acids.

-

Causality: The reaction is often catalyzed by heat and can be accelerated under both acidic and basic conditions[5][6]. The presence of certain metal ions, such as copper (II), can also facilitate decarboxylation under milder conditions[7]. Electron-withdrawing groups on the pyrazole ring can influence the rate of this reaction.

-

Identification: In LC-MS analysis, the primary degradant will have a mass that is 44.01 Da lower than the parent compound.

-

Mitigation Strategies:

-

Temperature Control: Strictly maintain solutions at recommended low temperatures (e.g., 2-8°C). Avoid repeated freeze-thaw cycles.

-

pH Optimization: Buffer your solution in the pH 4-6 range. Avoid strongly acidic (pH < 2) or strongly basic (pH > 10) conditions, especially during heating steps.

-

Chelating Agents: If metal catalysis is suspected (e.g., from reagents or vessels), consider the addition of a small amount (e.g., 0.1 mM) of a chelating agent like EDTA.

-

Many aromatic systems are photosensitive, and pyrazoles are no exception. The energy from UV or even high-intensity visible light can break the weak N-N bond, leading to rearrangement.

-

Causality: The primary photochemical event is often the homolytic cleavage of the N-N bond, forming a biradical intermediate. This intermediate can then undergo rearrangement and re-cyclization to form a more stable isomer, such as an imidazole[2].

-

Identification: The major degradant will have the same mass as the parent compound in LC-MS but will exhibit a different retention time and likely a different UV spectrum. This is the hallmark of an isomer.

-

Mitigation Strategies:

-

Light Protection: This is non-negotiable. Always prepare and store solutions in amber glassware or clear vials wrapped securely in aluminum foil.

-

Minimize Exposure: During experimental manipulations, minimize the time solutions are exposed to ambient lab lighting. Turn off unnecessary overhead lights if working with highly sensitive compounds.

-

Wavelength Consideration: If working in a photosensitive application, be aware of the excitation wavelengths of your light sources (e.g., fluorescence plate readers) and confirm they do not overlap with the absorbance spectrum of your compound.

-

Oxidation can be a complex degradation route, potentially leading to multiple products, including ring-opened species.

-

Causality: The reaction is initiated by atmospheric oxygen, residual peroxides in solvents (especially ethers like THF or dioxane), or strong oxidizing agents. The presence of electron-donating groups on the pyrazole ring can increase its susceptibility to oxidation. The process can proceed via radical mechanisms, leading to hydroxylated species or even cleavage of the pyrazole ring[3].

-

Identification: Oxidative degradants will typically show an increase in mass corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.). Ring-opened products, such as 3-diazenylacrylonitrile derivatives, may also be formed[3].

-

Mitigation Strategies:

-

Use High-Purity Solvents: Always use freshly opened, HPLC-grade or peroxide-free solvents.

-

De-gas Solutions: Before use, sparge aqueous buffers and organic solvents with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

-

Inert Atmosphere: Store solutions under an inert atmosphere (argon or nitrogen blanket). This is especially critical for long-term storage or for particularly sensitive compounds.

-

Antioxidants: In some formulations, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid may be considered, but compatibility must be verified.

-

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is a powerful diagnostic tool to rapidly determine the potential stability liabilities of your pyrazole carboxylic acid. It involves subjecting the compound to harsh conditions to intentionally induce degradation.

Objective: To identify the primary degradation pathways (hydrolytic, oxidative, photolytic, thermal) for a specific pyrazole carboxylic acid.

Materials:

-

Your pyrazole carboxylic acid

-

HPLC-grade water, acetonitrile, and methanol

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC or LC-MS system with UV detector

-

pH meter, calibrated

-

Heating block or oven

-

UV lamp (e.g., 254 nm / 365 nm) or a sunny windowsill for photostability

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Set Up Stress Conditions: Label five separate amber HPLC vials for each condition. To each, add an aliquot of your stock solution and the stressor as described in the table below. Prepare a "time zero" control by diluting the stock solution to the final concentration with the analysis mobile phase.

| Condition | Procedure | Target Degradation |

| Acid Hydrolysis | Mix stock with 0.1 M HCl (1:1 v/v). Heat at 60°C. | 5-20% |

| Base Hydrolysis | Mix stock with 0.1 M NaOH (1:1 v/v). Heat at 60°C. | 5-20% |

| Oxidation | Mix stock with 3% H₂O₂ (1:1 v/v). Keep at room temp. | 5-20% |

| Thermal | Dilute stock with water/solvent (1:1 v/v). Heat at 60°C. | 5-20% |

| Photolytic | Dilute stock with water/solvent (1:1 v/v). Expose to UV light. | 5-20% |

-

Monitor Degradation: Sample each vial at specific time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to the same final concentration.

-

Analyze: Analyze the time zero control and all stressed samples by a suitable stability-indicating HPLC or LC-MS method.

-

Interpret Results:

-

If significant degradation occurs only in the HCl vial, the compound is susceptible to acid hydrolysis .

-

If significant degradation occurs only in the NaOH vial, it is susceptible to base hydrolysis .

-

If the H₂O₂ vial shows the most degradation, it is susceptible to oxidation .

-

If the vial exposed to light shows unique peaks (especially isomers), it is photolabile .

-

If all heated vials show more degradation than the room temperature H₂O₂ vial, it has thermal liability .

-

This self-validating system directly compares degradation under different stresses, allowing you to pinpoint the primary instability with high confidence.

Protocol 2: pH-Stability Profiling

Objective: To determine the optimal pH for solution stability and quantify the degradation rate at different pH values.

Materials:

-

A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

-

Your pyrazole carboxylic acid.

-

HPLC or LC-MS system.

-

Constant temperature incubator.

Methodology:

-

Prepare Solutions: Prepare separate solutions of your compound at a fixed concentration (e.g., 0.1 mg/mL) in each buffer.

-

Initial Analysis (Time Zero): Immediately analyze each solution to determine the initial peak area of the parent compound.

-

Incubation: Store all solutions at a constant, controlled temperature (e.g., 40°C to accelerate degradation). Ensure all vials are protected from light.

-

Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), remove an aliquot from each solution and analyze by HPLC.

-

Data Analysis:

-

For each pH, plot the natural logarithm of the parent peak area (ln[Area]) versus time.

-

The slope of this line is the observed degradation rate constant (k_obs) at that pH.

-

Plot the k_obs values against pH. The pH corresponding to the lowest k_obs value is the pH of maximum stability.

-

This protocol provides quantitative, actionable data to guide formulation and solution preparation for your specific molecule.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2015). Google Patents.

-

Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Pyrolysis of Carboxylic Acids. (2018). ResearchGate. Retrieved from [Link]

-

Oxidative Ring-Opening of 1H-Pyrazol-5-amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (2023). ResearchGate. Retrieved from [Link]

-

Effects of the substituents of pyrazole/thiazine ligands on the magnetic properties of chloro-bridged Cu(II) complexes. (2017). CORE. Retrieved from [Link]

-

Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2010). ResearchGate. Retrieved from [Link]

-

Photochemical transformation of a pyrazole derivative into imidazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2025). ACS Publications. Retrieved from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Retrieved from [Link]

-

Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

A photochemical strategy for pyrazole to imidazole conversion. (n.d.). ChemRxiv. Retrieved from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health (NIH). Retrieved from [Link]

-

A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. (2022). National Institutes of Health (NIH). Retrieved from [Link]

-

Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Springer. Retrieved from [Link]

- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014). Google Patents.

-

Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. (2024). ACS Publications. Retrieved from [Link]

-

Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. Retrieved from [Link]

-

Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-